molecular formula C9H7N3S2 B13930825 2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide CAS No. 89401-62-7

2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide

Cat. No.: B13930825
CAS No.: 89401-62-7
M. Wt: 221.3 g/mol
InChI Key: MXMQWPLMHFFOSP-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide is a heterocyclic compound that features a pyridine ring fused to a thiazole ring with a carbothioamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide typically involves the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazole ring. The general reaction conditions include:

    Reagents: 4-pyridinecarboxaldehyde, thiosemicarbazide

    Solvent: Ethanol or methanol

    Catalyst: Acetic acid or hydrochloric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring proper purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thioethers or thiols.

    Substitution: The pyridine and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers, thiols

    Substitution: Halogenated derivatives, substituted thiazoles

Scientific Research Applications

2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites or interfere with DNA replication in microbial cells. The compound’s thiazole ring is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-4-yl)thiazol-2-amine
  • 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
  • 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile

Uniqueness

2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide is unique due to its specific combination of a pyridine ring, thiazole ring, and carbothioamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

89401-62-7

Molecular Formula

C9H7N3S2

Molecular Weight

221.3 g/mol

IUPAC Name

2-pyridin-4-yl-1,3-thiazole-4-carbothioamide

InChI

InChI=1S/C9H7N3S2/c10-8(13)7-5-14-9(12-7)6-1-3-11-4-2-6/h1-5H,(H2,10,13)

InChI Key

MXMQWPLMHFFOSP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)C(=S)N

Origin of Product

United States

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